molecular formula C11H13BrFN B1399592 N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine CAS No. 1249216-69-0

N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine

Cat. No.: B1399592
CAS No.: 1249216-69-0
M. Wt: 258.13 g/mol
InChI Key: KODWXSAWTAOZAM-UHFFFAOYSA-N
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Description

N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine is a synthetic organic compound featuring a cyclobutanamine moiety linked via a methyl group to a 2-bromo-4-fluorophenyl aromatic ring.

Properties

IUPAC Name

N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFN/c12-11-6-9(13)5-4-8(11)7-14-10-2-1-3-10/h4-6,10,14H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODWXSAWTAOZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=C(C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine typically involves the reaction of 2-bromo-4-fluorobenzyl chloride with cyclobutanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Positional Isomers

  • N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine (CAS 1251209-10-5)
    • Structure : Bromine at position 4, fluorine at position 3 on the phenyl ring; additional N-methyl group.
    • Molecular Formula : C₁₂H₁₅BrFN
    • Molecular Weight : 258.17 g/mol
    • Key Difference : N-methylation reduces hydrogen-bonding capacity compared to the target compound. Positional isomerism may alter steric and electronic interactions .

Cycloalkane Ring Variants

  • N-(2-bromo-4-fluorophenethyl)cyclopropanamine (CAS 1249367-02-9) Structure: Cyclopropane ring instead of cyclobutane; phenethyl linker.

Halogenation and Functional Group Modifications

  • Molecular Formula: C₁₂H₁₆FN Molecular Weight: 193.27 g/mol Key Difference: Absence of bromine reduces molecular weight and lipophilicity. Methyl group introduces steric bulk .
  • N-[(2,4-Difluorophenyl)methyl]cyclobutanamine (CAS 1250017-40-3) Structure: Two fluorine atoms at positions 2 and 4.

Pharmacologically Explored Analogs

  • N-(4-Morpholinobenzyl)cyclobutanamine (10d) Structure: Morpholine substituent on the phenyl ring. Molecular Formula: C₁₅H₂₃N₂O₂ Molecular Weight: 247.18 g/mol Key Difference: Morpholine group enhances solubility and hydrogen-bonding capacity, making it more suitable for antiviral applications .

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine C₁₁H₁₂BrFN 240.12 (calculated) 2-Br, 4-F phenyl; cyclobutane ring -
N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine C₁₂H₁₅BrFN 258.17 4-Br, 3-F phenyl; N-methyl
N-(2-bromo-4-fluorophenethyl)cyclopropanamine C₁₁H₁₃BrFN 258.13 Cyclopropane ring; phenethyl linker
N-[(4-Fluoro-3-methylphenyl)methyl]cyclobutanamine C₁₂H₁₆FN 193.27 4-F, 3-Me phenyl; no bromine
N-[(2,4-Difluorophenyl)methyl]cyclobutanamine C₁₁H₁₃F₂N 197.23 2,4-diF substitution
N-(4-Morpholinobenzyl)cyclobutanamine (10d) C₁₅H₂₃N₂O₂ 247.18 Morpholine substituent

Key Research Findings

  • Synthetic Yields : Analogs like 9q–9u () show moderate to high yields (33–94%), suggesting that the target compound’s synthesis could be optimized similarly .
  • Halogen Effects : Bromine in the target compound may enhance binding via halogen bonds, while fluorine improves metabolic stability .

Biological Activity

N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C10H11BrFNC_{10}H_{11}BrFN and a molecular weight of 244.10 g/mol. The compound features a cyclobutanamine core with a bromine and fluorine substituted phenyl ring, which contributes to its reactivity and biological activity.

Structural Characteristics

Attribute Details
Molecular FormulaC10H11BrFN
Molecular Weight244.10 g/mol
Core StructureCyclobutanamine
SubstituentsBromine (Br), Fluorine (F)

The presence of halogen substituents is significant as they can enhance the compound's binding affinity to biological targets, potentially modulating various biochemical pathways.

Pharmacological Effects

Preliminary studies suggest that this compound may exhibit several pharmacological effects, including:

  • Anti-inflammatory Activity : Similar compounds have shown promise in reducing inflammation through modulation of inflammatory pathways.
  • Antitumor Activity : The structural characteristics imply potential interactions with cancer-related targets, making it a candidate for further investigation in oncology.

While the precise mechanisms remain under investigation, the halogen substituents on the phenyl ring are believed to play a crucial role in enhancing binding affinity to specific enzymes or receptors. This interaction may lead to modulation of their activity and subsequent biological effects.

Case Studies and Research Findings

  • Study on PI3K Inhibition : Research has indicated that compounds with similar structures can inhibit class II phosphoinositide-3-kinases (PI3Ks), which are critical in cell signaling pathways involved in cell growth and survival. For instance, modifications to the phenyl ring significantly impacted inhibitory activity, suggesting that structural variations can lead to enhanced pharmacological effects .
  • Antitumor Potential : A study focusing on analogs of cyclobutanamines reported promising antitumor activity against various cancer cell lines. The incorporation of halogens was found to improve potency against specific cancer targets .
  • Binding Studies : Investigations into the binding interactions between this compound and various biological receptors are ongoing. Initial findings suggest that the compound may effectively modulate receptor activity, influencing downstream signaling pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine
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N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine

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